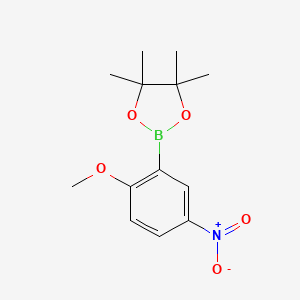

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-5-nitrophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified by recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-methoxy-5-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryls and Substituted Alkenes: From Suzuki–Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Amino Derivatives: From reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

Dioxaborolanes are widely utilized in organic synthesis as intermediates or reagents. They are particularly valuable in:

- Cross-coupling reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Functionalization of aromatic compounds : The presence of the nitro group enhances the reactivity of the dioxaborolane, allowing for selective functionalization of aromatic rings.

Medicinal Chemistry

The compound's structure allows for potential applications in drug discovery and development:

- Anticancer agents : Research indicates that derivatives of dioxaborolanes may exhibit anticancer properties by targeting specific pathways in cancer cells.

- Antimicrobial activity : Preliminary studies suggest that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Material Science

Dioxaborolanes can be incorporated into polymer matrices to enhance material properties:

- Conductive polymers : The incorporation of dioxaborolanes into conductive polymer systems can improve electrical conductivity and thermal stability.

- Sensors : Their chemical properties allow for the development of sensors that detect specific analytes based on changes in electrical resistance or optical properties.

Case Studies

In a preliminary screening for antimicrobial activity, various derivatives of dioxaborolanes were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane Derivative A | 15 | 32 µg/mL |

| Dioxaborolane Derivative B | 20 | 16 µg/mL |

Mécanisme D'action

The primary mechanism of action for 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another common reagent in Suzuki–Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a methoxy-nitrophenyl group.

Uniqueness

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a methoxy and nitro group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are beneficial.

Activité Biologique

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : CHBNO

- Molecular Weight : 279.10 g/mol

- CAS Number : 1185019-97-9

Research indicates that compounds within the dioxaborolane class exhibit various biological activities, particularly in the context of antibacterial and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival or tumor growth.

- Antibacterial Activity : Dioxaborolane derivatives have shown promise against drug-resistant bacterial strains. They function by inhibiting beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. For instance, studies have highlighted the effectiveness of related compounds in protecting antibiotics from degradation by serine beta-lactamases .

- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition could lead to reduced tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Study on Antibacterial Resistance : A study published in MDPI explored the development of dioxaborolane compounds as inhibitors against resistant strains of Enterobacteriaceae. The results indicated that these compounds could effectively restore the activity of existing antibiotics against resistant bacteria .

- Evaluation of Anticancer Effects : Another research effort focused on evaluating the anticancer properties of dioxaborolanes through COX-2 inhibition assays. The findings suggested that certain derivatives significantly reduced cell viability in cancer cell lines expressing high levels of COX-2 .

Propriétés

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBHUTKTPNNASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.